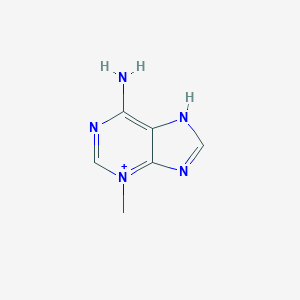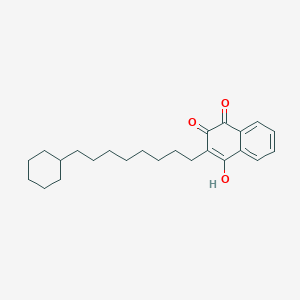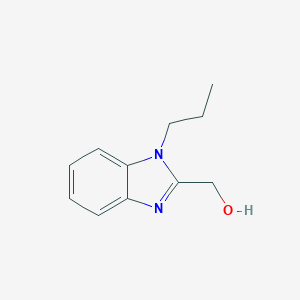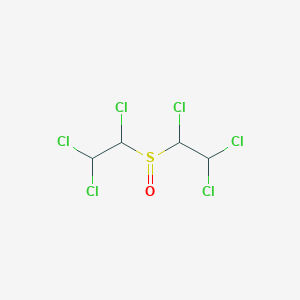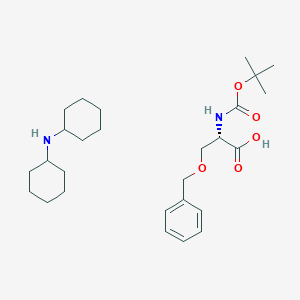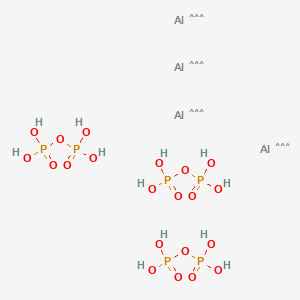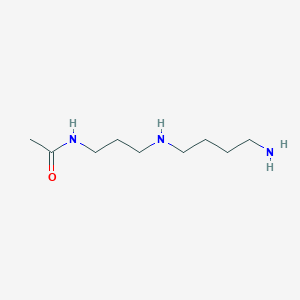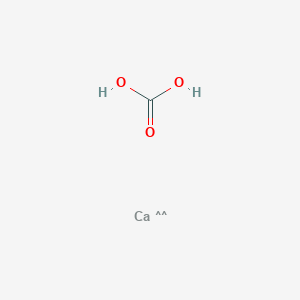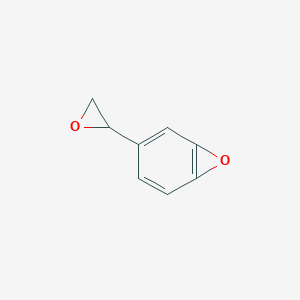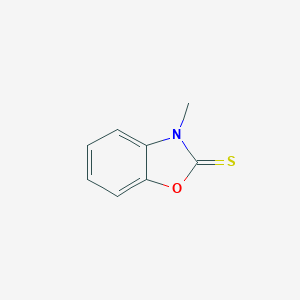
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone, also known as IQ-1, is a synthetic anthraquinone derivative that has been used in scientific research for its potential therapeutic applications. IQ-1 has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone is not fully understood. However, it has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and cell survival. By inhibiting NF-κB, 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone can reduce inflammation and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. This suggests that 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has anti-inflammatory effects. In addition, 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has been found to induce apoptosis in cancer cells, which suggests that it has anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone in lab experiments is that it has been extensively studied and characterized, making it a reliable tool for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone. One direction is to further investigate its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Another direction is to investigate its anti-tumor effects and potential use in cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone involves the reaction of 1,4-diaminoanthraquinone with isopropylamine and p-toluidine in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
10572-60-8 |
|---|---|
Nombre del producto |
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone |
Fórmula molecular |
C24H22N2O2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-14(2)25-19-12-13-20(26-16-10-8-15(3)9-11-16)22-21(19)23(27)17-6-4-5-7-18(17)24(22)28/h4-14,25-26H,1-3H3 |
Clave InChI |
NCZARQFBEZFMSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
Otros números CAS |
10572-60-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



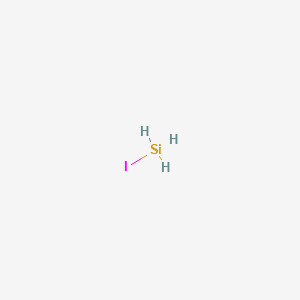
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
